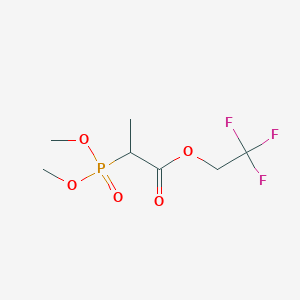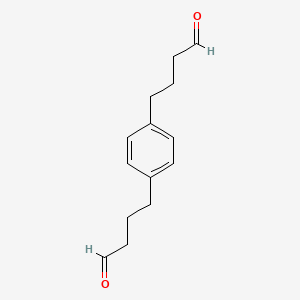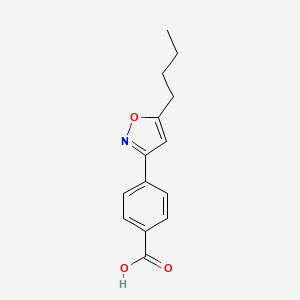
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate is an organophosphorus compound characterized by the presence of trifluoroethyl and dimethoxyphosphoryl groups. This compound is of interest due to its unique chemical properties, which include high thermal stability and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate typically involves the selective transesterification of tris(2,2,2-trifluoroethyl) phosphate. This method includes a three-step substitution for 2,2,2-trifluoroethoxy groups, enabling the synthesis of mixed unsymmetric phosphate triesters from different alcohols . The substitution of the trifluoroethoxy group at the phosphorus proceeds selectively in the presence of DBU or lithium alkoxides .
Industrial Production Methods
Industrial production of this compound often involves large-scale transesterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphonates.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include various phosphates, phosphonates, and substituted derivatives, which can be further utilized in different chemical syntheses and applications.
科学的研究の応用
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate has a wide range of scientific research applications:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other bioactive molecules.
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The dimethoxyphosphoryl group contributes to the compound’s reactivity and ability to form stable complexes with metal ions and other biomolecules .
類似化合物との比較
Similar Compounds
Tris(2,2,2-trifluoroethyl) phosphite: Used as a ligand in organometallic chemistry and as an electrolyte additive.
Bis(2,2,2-trifluoroethyl) methylphosphonate: Utilized in the synthesis of H-phosphonates and as a flame retardant.
Tris(2,2,2-trifluoroethyl) borate: Employed in the synthesis of boron-containing compounds and as a reagent in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate is unique due to its combination of trifluoroethyl and dimethoxyphosphoryl groups, which confer distinct chemical properties such as high reactivity, thermal stability, and the ability to participate in diverse chemical reactions. These attributes make it a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
919090-94-1 |
|---|---|
分子式 |
C7H12F3O5P |
分子量 |
264.14 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl 2-dimethoxyphosphorylpropanoate |
InChI |
InChI=1S/C7H12F3O5P/c1-5(16(12,13-2)14-3)6(11)15-4-7(8,9)10/h5H,4H2,1-3H3 |
InChIキー |
HKUOEUWVCHFLQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OCC(F)(F)F)P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)

![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)

![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)
![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)

![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
